6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine (1:1)
CAS No.: 1137606-74-6
Cat. No.: VC7833201
Molecular Formula: C17H25FN4O
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1137606-74-6 |
---|---|
Molecular Formula | C17H25FN4O |
Molecular Weight | 320.4 g/mol |
IUPAC Name | N-cyclohexylcyclohexanamine;5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile |
Standard InChI | InChI=1S/C12H23N.C5H2FN3O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;6-4-2-8-5(10)3(1-7)9-4/h11-13H,1-10H2;2H,(H,8,10) |
Standard InChI Key | CUEAMQKUSNCUDI-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)NC2CCCCC2.C1=C(N=C(C(=O)N1)C#N)F |
Canonical SMILES | C1CCC(CC1)NC2CCCCC2.C1=C(N=C(C(=O)N1)C#N)F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 6-fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine (1:1). It is alternatively described as the dicyclohexylamine salt of 6-fluoro-3-hydroxy-2-pyrazinecarbonitrile . Common synonyms include Favipiravir N-1 Int., 6-fluoro-3-hydroxypyrazine-2-carbonitrile dicyclohexylamine salt, and 6-fluoro-3-hydroxy-2-pyrazinecarbonitrile compound with N-cyclohexylcyclohexanamine (1:1) .
Molecular Formula and Weight
The molecular formula is C₁₇H₂₅FN₄O, with a molecular weight of 320.41 g/mol . The structure comprises a pyrazine ring substituted with fluorine, a carbonyl group, and a nitrile moiety, paired with dicyclohexylamine via ionic interaction (Figure 1).
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 1137606-74-6 | |
Molecular Formula | C₁₇H₂₅FN₄O | |
Molecular Weight | 320.41 g/mol | |
Density | 1.78 g/cm³ | |
Boiling Point | 552.6°C (estimated) |
Synthesis and Manufacturing Processes
Synthetic Routes
The compound is synthesized through a multi-step process starting from 6-fluoro-3-hydroxy-2-cyanopyrazine. Key steps include:
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Acid-Catalyzed Hydrolysis: Treatment with sulfuric acid at 50°C for 4 hours to hydrolyze the nitrile group to a carboxamide .
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Salt Formation: Reaction with dicyclohexylamine in a 1:1 molar ratio to form the stable salt .
Table 2: Optimized Reaction Conditions and Yields
Process Optimization
Scale-up challenges include maintaining reaction homogeneity and minimizing byproducts. A large-scale synthesis achieved a 91% yield by optimizing sodium hydroxide addition rates and temperature control (5–45°C) .
Physicochemical Properties
Thermal Stability
The compound exhibits a high boiling point of 552.6°C and flash point of 288°C, indicative of thermal robustness suitable for industrial handling .
Solubility and Reactivity
Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility, while the nitrile group confers reactivity toward nucleophiles, necessitating anhydrous storage conditions .
Applications and Pharmacological Significance
Role in Antiviral Drug Synthesis
As Favipiravir N-1 Int., this compound is a precursor in synthesizing Favipiravir (T-705), a broad-spectrum antiviral agent active against RNA viruses like influenza and Ebola . The dicyclohexylamine salt improves crystallinity and purity, critical for regulatory compliance .
Metabolic Considerations
Structural analogs, such as thrombin inhibitors, undergo metabolic activation via P-450 enzymes, forming reactive intermediates . While direct studies on this compound are lacking, its pyrazine core suggests potential for similar metabolic pathways, warranting further investigation .
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